Basic Brown 1

Descripción general

Descripción

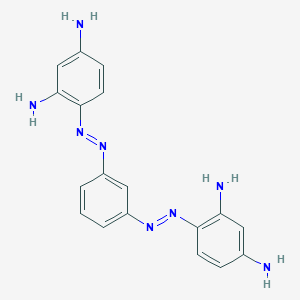

Basic Brown 1, also known as Bismarck Brown Y, is a diazo dye with the idealized formula [(H₂N)₂C₆H₃N₂]₂C₆H₄. It was one of the earliest azo dyes, first described in 1863 by German chemist Carl Alexander von Martius. This compound is primarily used in histology for staining tissues, particularly for staining acid mucins and mast cell granules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Basic Brown 1 involves the double diazotization of 1,3-phenylenediamine. The reaction starts with the formation of a bis(diazonium) ion from 1,3-phenylenediamine: [ (H₂N)₂C₆H₄ + 2H⁺ + 2HNO₂ → [C₆H₄(N₂)₂]²⁺ + 2H₂O ] This bis(diazonium) ion then reacts with two equivalents of 1,3-phenylenediamine to form the final product: [ 2(H₂N)₂C₆H₄ + [C₆H₄(N₂)₂]²⁺ → 2H⁺ + [(H₂N)₂C₆H₃N₂]₂C₆H₄ ] In some cases, toluenediamines are used in addition to phenylenediamine, and the resulting dye may consist of oligomers with three or more diazo groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The process involves the use of large reactors for diazotization and coupling reactions, followed by purification steps such as filtration and recrystallization to obtain the final dye product.

Análisis De Reacciones Químicas

Types of Reactions: Basic Brown 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced to its corresponding amines using reducing agents like sodium dithionite.

Substitution: The diazo groups in this compound can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite is a commonly used reducing agent.

Substitution: Nucleophiles such as amines and thiols can react with the diazo groups under mild conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Basic Brown 1 has a wide range of applications in scientific research, including:

Chemistry: Used as a staining agent in various chemical analyses.

Biology: Employed in histology for staining tissues, particularly for identifying acid mucins and mast cell granules.

Medicine: Utilized in diagnostic procedures for staining biological samples.

Industry: Applied in the textile industry for dyeing fabrics and in the production of colored soaps.

Mecanismo De Acción

The mechanism of action of Basic Brown 1 involves its interaction with biological tissues and cells. The dye binds to specific cellular components, such as acid mucins and mast cell granules, through electrostatic interactions and hydrogen bonding. This binding results in the staining of these components, allowing for their visualization under a microscope .

Comparación Con Compuestos Similares

Basic Brown 1 is unique among azo dyes due to its specific staining properties and applications. Similar compounds include:

Basic Red 1: Another azo dye used for staining purposes.

Basic Blue 41: A cationic dye with similar applications in histology.

Basic Blue 9 (Methylene Blue): Widely used in biological staining and as a redox indicator.

This compound stands out due to its specific affinity for acid mucins and mast cell granules, making it particularly useful in histological applications.

Propiedades

Número CAS |

10114-58-6 |

|---|---|

Fórmula molecular |

C18H19ClN8 |

Peso molecular |

382.8 g/mol |

Nombre IUPAC |

4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C18H18N8.ClH/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22;/h1-10H,19-22H2;1H |

Clave InChI |

IJCBLCFNQRHWND-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N.Cl.Cl |

SMILES canónico |

C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N.Cl |

melting_point |

Starts decomposing at approximately 428° F (NTP, 1992) |

Key on ui other cas no. |

1052-38-6 8005-77-4 84281-74-3 |

Descripción física |

C.i. basic brown 1 is an odorless dark purple to blackish-brown powder. (NTP, 1992) DryPowder; WetSolid |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Solubilidad |

1 to 10 mg/mL at 68° F (NTP, 1992) |

Origen del producto |

United States |

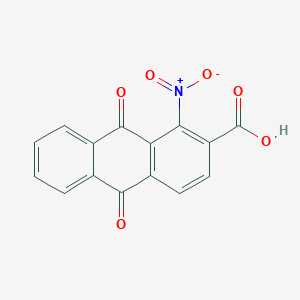

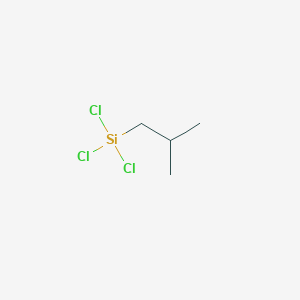

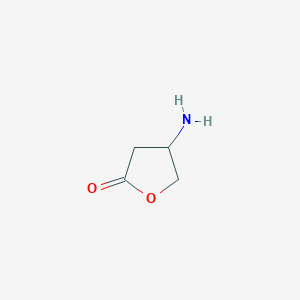

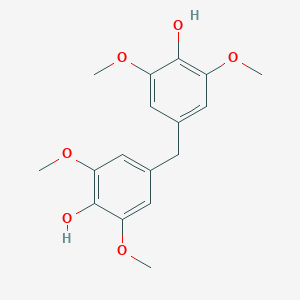

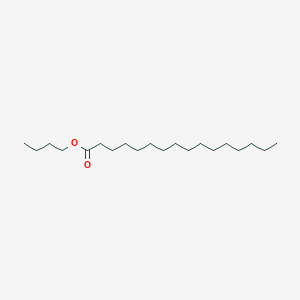

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone](/img/structure/B92291.png)